molecular formula C6H13N3O2 B2969048 2,2'-azanediylbis(N-methylacetamide) CAS No. 725686-07-7

2,2'-azanediylbis(N-methylacetamide)

Cat. No.: B2969048
CAS No.: 725686-07-7
M. Wt: 159.189
InChI Key: KVJUDCHMRDCBMY-UHFFFAOYSA-N
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Description

2,2’-Azanediylbis(N-methylacetamide) is a chemical compound with the molecular formula C6H13N3O2. It possesses a flexible structure with three potential donor atoms for metal coordination: the central nitrogen atom and the two oxygen atoms from the amide groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-azanediylbis(N-methylacetamide) typically involves the reaction of N-methylacetamide with a suitable azanediol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of 2,2’-azanediylbis(N-methylacetamide) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azanediylbis(N-methylacetamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted amides.

Scientific Research Applications

2,2’-Azanediylbis(N-methylacetamide) has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry due to its ability to coordinate with metal ions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2,2’-azanediylbis(N-methylacetamide) involves its interaction with molecular targets through its donor atoms. The central nitrogen atom and the two oxygen atoms from the amide groups can coordinate with metal ions, forming stable complexes. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Iminobis(N-methylacetamide)
  • 2,2’-Azanediylbis(N-ethylacetamide)
  • 2,2’-Azanediylbis(N-propylacetamide)

Uniqueness

2,2’-Azanediylbis(N-methylacetamide) is unique due to its specific structure, which allows for flexible coordination with metal ions. This flexibility makes it a valuable ligand in coordination chemistry and distinguishes it from other similar compounds .

Properties

IUPAC Name

N-methyl-2-[[2-(methylamino)-2-oxoethyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c1-7-5(10)3-9-4-6(11)8-2/h9H,3-4H2,1-2H3,(H,7,10)(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJUDCHMRDCBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The mixture of N-(2-methylamino-2-oxoethyl)-N-(phenylmethyl)-glycine methylamide (3.09 g, 11.2 mmol) in MeOH (30 mL) was added 10% Pd/C (0.15 g). The mixture was stirred and heated to 40° C. under 40 psi H2 for 10 h, filtered and concentrated in vacuo to yield N-(2-methylamino-2-oxoethyl)-glycine methylamide in quantitative yield (1.76 g). 1H NMR (CDCl3): δ 6.95(br s, 2H), 3.23 (s, 4H), 2.79(d, J=6.0, 4.8 Hz), 2.25(br s 1H); MS (ESI) m/e 160(M+H+)
Name
N-(2-methylamino-2-oxoethyl)-N-(phenylmethyl)-glycine methylamide
Quantity
3.09 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture of 2-(benzyl-methylcarbamoylmethyl-amino)N-methyl-acetamid (3.09 g, 11.2 mmol) in MeOH (30 mL) was added 10% Pd/C (0.15 g). The mixture was stirred and heated to 40° C. under 40 psi H2 for 10 h, filtered and concentrated in vacuo to yield N-methyl-2-(methylcarbamoylmethyl-amino)-acetamide in quantitative yield (1.76 g). 1HNMR(CDCl3) δ 6.95(brs, 2H), 3.23(s, 4H), 2.79(d, J=4.8 Hz, 6H), 2.25(brs, 1H); MS (ESI) m/e 160(M+H+)
Name
2-(benzyl-methylcarbamoylmethyl-amino)N-methyl-acetamid
Quantity
3.09 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Two

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